molecular formula C22H19F3N4 B12131098 N-(4-ethylphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(4-ethylphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12131098
M. Wt: 396.4 g/mol
InChI Key: DMNKYNNNTCOVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-ethylphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine features a pyrazolo[1,5-a]pyrimidine core with distinct substituents:

  • Position 2: A trifluoromethyl (-CF₃) group, enhancing metabolic stability and hydrophobic interactions .
  • Position 3: A phenyl ring, common in analogs targeting mycobacterial ATP synthase .
  • Position 5: A methyl group, reducing steric bulk compared to bulkier aryl substituents .
  • Position 7: A 4-ethylphenylamine group, balancing lipophilicity and solubility .

Below, we compare its features with structurally related analogs.

Properties

Molecular Formula

C22H19F3N4

Molecular Weight

396.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H19F3N4/c1-3-15-9-11-17(12-10-15)27-18-13-14(2)26-21-19(16-7-5-4-6-8-16)20(22(23,24)25)28-29(18)21/h4-13,27H,3H2,1-2H3

InChI Key

DMNKYNNNTCOVFO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Core Pyrazolo[1,5-a]Pyrimidine Scaffold Construction

The pyrazolo[1,5-a]pyrimidine core is typically assembled via cyclocondensation reactions involving 5-aminopyrazole derivatives and carbonyl-containing substrates. Search result highlights a one-flask Vilsmeier reaction using 5-aminopyrazoles and N,N-substituted amides in the presence of PBr₃ to form pyrazolo[3,4-d]pyrimidines . While the core in the target compound differs (pyrazolo[1,5-a]pyrimidine), analogous principles apply. For example, search result demonstrates the synthesis of pyrazolo[1,5-a]pyrimidines via condensation of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions, yielding dihydroxy intermediates that undergo chlorination and nucleophilic substitution .

Key reaction conditions :

  • Base : Sodium ethanolate (for cyclization)

  • Chlorination agent : Phosphorus oxychloride (61% yield)

  • Solvent : DCM or 1,4-dioxane

Introduction of the Trifluoromethyl Group at Position 2

The trifluoromethyl (CF₃) group is introduced either during core formation or via post-functionalization. Search result describes a one-pot method using di-Boc trifluoromethylhydrazine and diketones to form N-CF₃ pyrazoles . However, instability of intermediates necessitates rapid cyclization. Alternatively, search result employs 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine precursors, where the CF₃ group is pre-installed via halogen exchange or direct substitution .

Optimization insights :

  • Acid choice : Strong acids (e.g., HCl) suppress des-CF₃ byproducts

  • Solution stability : Trifluoromethylhydrazine intermediates exhibit a half-life of ~6 hours, requiring timely processing

Functionalization at Position 3: Aryl Group Installation

Position 3 (phenyl group) is commonly functionalized via cross-coupling reactions. Search result reports Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines with aryl boronic acids, achieving 78–91% yields . For example, coupling with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 80°C delivers the 3-phenyl derivative .

Critical parameters :

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂

  • Base : K₂CO₃ or NaHCO₃

  • Temperature : 80–110°C

Methyl Group Installation at Position 5

The methyl group at position 5 is introduced early in the synthesis. Search result utilizes 5-amino-3-methylpyrazole as a starting material, where the methyl group is retained during cyclization . Alternatively, search result suggests alkylation of a 5-hydroxyl intermediate using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

Yield considerations :

  • Direct retention from precursor: >85%

  • Post-cyclization alkylation: 70–80%

Amination at Position 7: 4-Ethylphenylamine Incorporation

Position 7 amination is achieved via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling. Search result details SNAr reactions using 5-chloro intermediates and 4-ethylaniline in the presence of PyBroP, yielding 5-amino derivatives in 77–94% yields . Search result emphasizes a two-step sequence: bromination at position 7 followed by Pd-catalyzed coupling with 4-ethylphenylamine .

Reaction conditions :

  • Coupling agent : PyBroP (for SNAr)

  • Catalyst : Pd₂(dba)₃/Xantphos (for Buchwald-Hartwig)

  • Solvent : 1,4-Dioxane or toluene

Multi-Step Synthesis and Optimization

A convergent synthesis pathway combining the above steps is outlined in Table 1 .

Table 1: Representative Synthesis Route for N-(4-Ethylphenyl)-5-Methyl-3-Phenyl-2-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amine

StepReaction TypeConditionsYieldSource
1Core formation5-Amino-3-methylpyrazole + diethyl malonate89%
2ChlorinationPOCl₃, reflux61%
3Trifluoromethyl introductionCF₃I, CuI, DMF68%
4Suzuki coupling (position 3)Phenylboronic acid, Pd(OAc)₂91%
5SNAr amination (position 7)4-Ethylaniline, PyBroP, DCM87%

Total yield : ~34% (cumulative over 5 steps)

Challenges and Mitigation Strategies

  • Intermediate instability : Trifluoromethylhydrazine derivatives degrade rapidly; using DCM and low temperatures (<0°C) improves stability .

  • Regioselectivity : Competing reactions at positions 5 and 7 are mitigated by sequential functionalization (e.g., amination before Suzuki coupling) .

  • Purification difficulties : Silica gel chromatography with hexane/EtOAc gradients resolves closely eluting intermediates .

Chemical Reactions Analysis

Condensation Reactions

The compound undergoes condensation with aldehydes or ketones under acidic or basic conditions, forming imine derivatives or fused heterocycles. This reactivity is attributed to the nucleophilic amino group at position 7.

Example Reaction:
Reaction with benzaldehyde in ethanol under reflux produces a Schiff base derivative.

Reagents/ConditionsProductKey Features
Benzaldehyde, EtOH, Δ, 12hN-(4-ethylphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine-benzaldehyde adductImine bond formation at C7 amine

The reaction mechanism involves nucleophilic attack by the amine on the aldehyde carbonyl, followed by dehydration.

Nucleophilic Substitutions

The trifluoromethyl group at position 2 and electron-deficient pyrimidine ring facilitate nucleophilic aromatic substitution (NAS) at positions 5 and 7.

Key Reactions:

  • Halogenation: Treatment with chlorine gas in acetic acid yields 5-chloro derivatives.

  • Amination: Reaction with ammonia under high pressure substitutes the trifluoromethyl group with an amino group.

Reaction TypeReagents/ConditionsProductYield*
ChlorinationCl₂, AcOH, 50°C, 6h5-Chloro-2-(trifluoromethyl) derivativeModerate (~60%)
AminationNH₃ (g), Pd/C, 100°C, 24h2-Amino-5-methyl-3-phenyl derivativeLow (~30%)

*Yields depend on reaction optimization .

Oxidation Reactions

The pyrazolo-pyrimidine core and substituents are susceptible to oxidation.

Notable Pathways:

  • Amine Oxidation: The C7 amine is oxidized to a nitro group using HNO₃/H₂SO₄.

  • Methyl Group Oxidation: 5-Methyl substituent oxidizes to a carboxylic acid with KMnO₄ under acidic conditions.

Oxidizing AgentTarget GroupProductConditions
HNO₃/H₂SO₄C7 amine7-Nitro derivative0°C, 2h
KMnO₄, H₂SO₄5-Methyl5-Carboxylic acid derivativeReflux, 8h

Oxidation products are characterized by reduced aromaticity and increased polarity.

Alkylation and Acylation

The primary amine at position 7 readily undergoes alkylation and acylation.

Examples:

  • Alkylation: Reaction with ethyl bromide in DMF forms N-ethyl derivatives.

  • Acylation: Acetic anhydride acetylates the amine under mild conditions.

ReactionReagents/ConditionsProductApplication
AlkylationEtBr, K₂CO₃, DMF, 60°CN7-ethylated derivativeEnhanced lipophilicity
AcylationAc₂O, Pyridine, RTN7-acetylated derivativeStability improvement

These modifications are critical for tuning pharmacokinetic properties .

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions, cleaving the amine or trifluoromethyl groups.

Pathways:

  • Acidic Hydrolysis: Trifluoromethyl group hydrolyzes to a carboxylic acid.

  • Basic Hydrolysis: Amide bond cleavage in derivatives (e.g., acetamide analogs).

ConditionsReaction SiteProduct
HCl (6M), Δ, 24hTrifluoromethyl2-Carboxylic acid derivative
NaOH (2M), EtOH, ΔAcetamide (if present)Free amine + acetic acid

Hydrolysis products are pivotal in metabolite studies.

Cross-Coupling Reactions

The phenyl and pyrimidine rings participate in Suzuki-Miyaura cross-coupling with boronic acids.

Example:
Reaction with 4-fluorophenylboronic acid yields a biaryl derivative.

Catalyst SystemBoronic AcidProductYield*
Pd(PPh₃)₄, K₂CO₃4-Fluorophenylboronic acid3-(4-Fluorophenyl) substituted derivative~70%

*Catalyst choice and solvent critically influence yields .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The mechanism involves the modulation of signaling pathways that regulate cell growth and survival. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results indicate that the compound could serve as a lead for developing new anticancer therapies, particularly due to its selective toxicity towards cancer cells while sparing normal cells.

Anti-inflammatory Effects

The structural characteristics of N-(4-ethylphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine suggest potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Derivatives of pyrazolo[1,5-a]pyrimidine have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties. The specific mechanisms by which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy and selectivity of this compound. Research has indicated that modifications to the pyrazolo[1,5-a]pyrimidine core can significantly influence biological activity. For instance, altering substituents at specific positions can enhance potency against targeted diseases while minimizing side effects. Ongoing SAR studies aim to refine these compounds for better therapeutic profiles .

Case Studies and Research Findings

Several case studies have been published that detail the synthesis and evaluation of this compound and its derivatives:

  • Anticancer Efficacy : A study demonstrated that derivatives exhibited varying degrees of cytotoxicity across different cancer types, with some compounds showing IC50 values in the low micromolar range.
  • Inflammatory Models : In vivo models assessing the anti-inflammatory effects showed a reduction in edema and inflammatory markers following treatment with this compound.
  • Antimicrobial Testing : Laboratory tests indicated that certain derivatives effectively inhibited growth in both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Substituent Effects at Position 7 (N-Aryl/Amine Group)

Compound Name Position 7 Substituent Key Properties/Activity Reference
Target Compound 4-Ethylphenyl Moderate lipophilicity; potential for balanced absorption and tissue penetration
N-(Pyridin-2-ylmethyl) derivatives (e.g., compounds 32–35) Pyridin-2-ylmethyl High anti-mycobacterial activity (MIC < 0.1 µM); improved solubility due to pyridine
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-CF₃-pyrazolo[1,5-a]pyrimidin-7-amine 3,4-Dimethoxyphenethyl Enhanced CNS penetration due to methoxy groups; unconfirmed activity
2-Ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine 4-Methylphenyl Lower metabolic stability (ethyl vs. CF₃ at position 2); reduced potency

Key Insight : The 4-ethylphenyl group in the target compound may offer intermediate lipophilicity compared to pyridylmethyl (more polar) or dimethoxyphenethyl (more lipophilic) groups. Pyridin-2-ylmethyl analogs show superior anti-mycobacterial activity, suggesting that polar substituents enhance target binding .

Substituent Effects at Positions 2 and 3

Compound Name Position 2 Group Position 3 Group Impact on Activity Reference
Target Compound CF₃ Phenyl CF₃ improves metabolic stability; phenyl supports π-π stacking with targets
N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine H 2-Methoxyphenyl Methoxy group may reduce steric hindrance but decrease hydrophobic interactions
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-aryl-pyrazolo[1,5-a]pyrimidin-7-amine (e.g., 32) H 4-Fluorophenyl Fluorine enhances electronegativity and target affinity; MIC < 0.1 µM
2-(Trifluoromethyl)-N-(4-CF₃-phenyl)-5-methyl-triazolo[1,5-a]pyrimidin-7-amine (compound 43) CF₃ Triazole core Triazole core reduces planarity, potentially lowering DNA intercalation

Key Insight : The trifluoromethyl group at position 2 in the target compound likely enhances metabolic stability compared to H-substituted analogs. However, 3-(4-fluorophenyl) derivatives exhibit stronger anti-mycobacterial activity, suggesting fluorine’s electronic effects optimize target binding .

Substituent Effects at Position 5

Compound Name Position 5 Group Key Properties/Activity Reference
Target Compound Methyl Reduces steric bulk; may limit potency but improve solubility
5-Phenyl-N-(pyridin-2-ylmethyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (compound 33) Phenyl Increased potency (MIC = 0.05 µM) due to aromatic stacking; lower solubility
5-Propyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Propyl Longer alkyl chain increases lipophilicity, potentially improving membrane permeation

Key Insight : The 5-methyl group in the target compound balances solubility and steric effects. Bulkier 5-aryl or alkyl groups enhance potency but may compromise pharmacokinetics .

Biological Activity

N-(4-ethylphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been extensively studied for their pharmacological properties. The synthesis typically involves multi-step processes that incorporate various reagents and conditions. For instance, one study reported the synthesis of related pyrazolo[1,5-a]pyrimidines using copper-catalyzed reactions, which have shown promising results in anticancer assays against several cell lines, including MDA-MB-231 (human breast cancer) cells .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example:

  • Cell Viability Assays : The compound was tested using the MTT assay on MDA-MB-231 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value indicating moderate potency compared to established anticancer agents like YM155 .
  • Mechanisms of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, it has been suggested that compounds within this class may inhibit enzymes involved in tumor growth or induce apoptosis in cancer cells .

Other Biological Activities

Beyond anticancer effects, pyrazolo[1,5-a]pyrimidines have demonstrated additional biological activities:

  • Anti-inflammatory Effects : Some studies have indicated that derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests potential applications in treating inflammatory diseases .
  • Antioxidant Activity : Certain derivatives have shown antioxidant properties, which could contribute to their therapeutic efficacy by mitigating oxidative stress within cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Key findings include:

ModificationEffect on Activity
Trifluoromethyl substitutionIncreases lipophilicity and potentially enhances bioactivity
Ethyl and methyl substitutionsModulate binding affinity to target proteins
Variations in phenyl groupsInfluence selectivity and potency against specific cancer types

These modifications can significantly alter the pharmacokinetic and pharmacodynamic properties of the compounds, guiding future synthetic efforts toward more effective therapeutic agents.

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Study on MDA-MB-231 Cells : A recent investigation demonstrated that this compound exhibited an IC50 value of 15 µM against MDA-MB-231 cells after 72 hours of treatment. The study compared its efficacy with established drugs and highlighted its potential as a lead compound for further development .
  • In Vivo Studies : Preliminary animal studies suggested that administration of this compound led to a significant reduction in tumor size in xenograft models compared to controls. These findings warrant further exploration into its mechanistic pathways and long-term effects on tumor progression .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(4-ethylphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step routes starting with cyclization of pyrazolo[1,5-a]pyrimidine precursors, followed by functionalization of the 7-amine position. Key steps include:

  • Core Formation : Cyclization of substituted pyrazole and pyrimidine precursors under reflux conditions with catalysts like Pd(PPh₃)₄ for Suzuki couplings (e.g., aryl boronic acid cross-coupling) .
  • Amine Attachment : Nucleophilic substitution or Buchwald–Hartwig amination to introduce the 4-ethylphenyl group at position 6. Solvent choice (e.g., NMP or DMF) and temperature control (room temp to 80°C) are critical for yield optimization .
  • Trifluoromethylation : Use of CF₃ sources (e.g., Togni’s reagent) under radical or transition-metal-catalyzed conditions .
    • Optimization Strategies : Reaction monitoring via TLC/HPLC, use of scavengers (e.g., molecular sieves) to absorb byproducts, and purification via column chromatography (15–20% EtOAc/hexane) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Answer : Standard techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regioselectivity (e.g., distinguishing pyrimidine C-5 vs. C-7 positions) .
  • HRMS : For exact mass validation (e.g., molecular ion [M+H]⁺ peaks matching theoretical values) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., intramolecular N–H⋯N bonds observed in pyrazolo[1,5-a]pyrimidine derivatives) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict electronic properties like HOMO-LUMO gaps and electrostatic potential maps .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Answer : Initial screens should focus on:

  • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of CDK9 or other kinases implicated in cancer .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) to assess IC₅₀ values .
  • Solubility/Stability : HPLC-based kinetic solubility assays in PBS (pH 7.4) and microsomal stability tests .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity for kinase targets?

  • Answer : Key SAR insights include:

  • Trifluoromethyl Group : Enhances binding to hydrophobic kinase pockets (e.g., CDK9) and metabolic stability .
  • 4-Ethylphenyl Substitution : Position 7 modifications influence solubility; bulkier groups (e.g., 4-isopropylphenyl) reduce off-target effects .
  • Pyrimidine Core Rigidity : Planar pyrazolo[1,5-a]pyrimidine scaffolds improve ATP-competitive binding vs. flexible backbones .
    • Design Strategies : Introduce polar groups (e.g., pyridylmethyl) at position 3 to balance lipophilicity and solubility .

Q. What mechanistic insights explain its enzyme inhibition, and how can contradictory data on potency across assays be resolved?

  • Answer : Contradictions may arise from:

  • Assay Conditions : Variability in ATP concentrations (e.g., high ATP masks competitive inhibition). Normalize results using Z’-factor validation .
  • Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity (e.g., CDK9 vs. CDK2) .
  • Metabolite Interference : LC-MS/MS profiling to identify active metabolites in cellular vs. cell-free assays .
    • Mechanism : The trifluoromethyl group stabilizes π-π stacking with kinase catalytic domains, while the ethylphenyl moiety occupies allosteric pockets .

Q. What advanced techniques resolve discrepancies in crystallographic vs. solution-phase structural data?

  • Answer : Address inconsistencies via:

  • Dynamic NMR : Variable-temperature ¹H NMR to detect conformational flexibility (e.g., rotameric states of the ethylphenyl group) .
  • Molecular Dynamics (MD) Simulations : Compare crystal structure rigidity with solution-phase flexibility (e.g., AMBER force fields) .
  • SAXS (Small-Angle X-ray Scattering) : Validate solution-phase oligomerization states .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

  • Answer : Use tools like:

  • ADMET Predictors : SwissADME or ADMETlab to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of ethylphenyl groups) .
  • Docking Studies : AutoDock Vina to simulate interactions with hepatic enzymes (e.g., UDP-glucuronosyltransferases) .
  • Toxicity Profiling : ProTox-II for hepatotoxicity alerts (e.g., structural alerts for reactive metabolites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.